Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3. It is known for its versatile properties and is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3-carbamoyl-4-phenylpyrrolidine-1-carboxylic acid. This reaction is often carried out under mild conditions using a suitable solvent and a catalyst to facilitate the reaction. Common reagents used in the synthesis include cesium carbonate and tetrabutylammonium iodide (TBAI) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate include:
- Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
- Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate
- Tert-butyl 3-methyl-4-phenylpyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity patterns. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYSQPYALSOQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.